![molecular formula C6H8O2 B3031621 2-Oxabicyclo[2.2.1]heptan-3-one CAS No. 5732-97-8](/img/structure/B3031621.png)

2-Oxabicyclo[2.2.1]heptan-3-one

説明

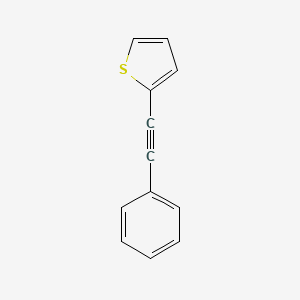

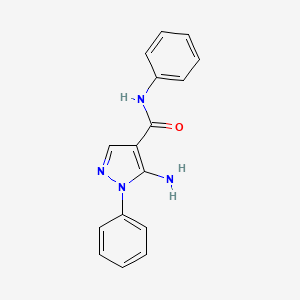

2-Oxabicyclo[2.2.1]heptan-3-one, also known as 7-Oxabicyclo[4.1.0]heptan-2-one, is an organic compound . It has the molecular formula C6H8O2 and a molecular weight of 112.13 . The compound is a liquid at room temperature and has a refractive index of 1.474 .

Synthesis Analysis

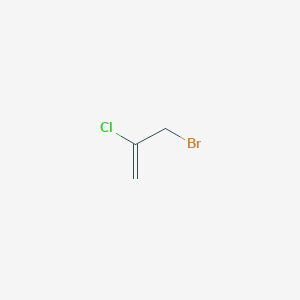

The synthesis of this compound involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .Molecular Structure Analysis

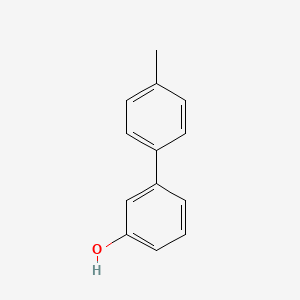

The molecular structure of this compound is characterized by a seven-membered ring with one oxygen atom . The structure is similar to that of the phenyl ring, making it a potential bioisostere .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with fluoro- and chloro-substituted anilines to afford a series of N,N′-disubstituted ureas . It can also undergo 1,2-aminoacyloxylation in the presence of palladium .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.13 g/mL at 25 °C . It has a refractive index of 1.474 and boils at 76-78 °C/15 mmHg .科学的研究の応用

Chiral Building Blocks in Terpenoid Synthesis

2-Oxabicyclo[2.2.1]heptan-3-one serves as a versatile chiral building block in the synthesis of various terpenoids. This compound has been applied in the total synthesis of eudesmanes, agarofurans, and norcarotenoids. Its enantiomers were prepared through a multi-step process involving reduction, esterification, and oxidation, demonstrating its utility in stereochemically complex organic syntheses (Guangzhe Yu, 2005).

Crystal Structure Analysis

The crystal structure of certain derivatives of this compound, such as those with tetradecoxymethyl side chains, has been studied to understand its geometrical and bonding characteristics. This research contributes to the broader understanding of molecular structures in organic chemistry (C. N. Kelly et al., 2012).

Base-Induced Cleavage Reactions

2-Methylene-7-oxabicyclo[2.2.1]heptane and related compounds, derived from this compound, have been explored for their base-induced β-elimination reactions. These studies enhance our understanding of reaction mechanisms and the behavior of oxabicyclic compounds under various conditions (M. Lautens & Shaodan Ma, 1996).

Baeyer-Villiger Oxidation Regioselectivity

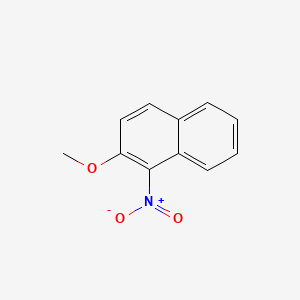

Research into the regioselectivity of Baeyer-Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones has been conducted, providing insights into how different substituents affect the oxidation outcomes. This research has implications for the selective synthesis of organic compounds (G. Árvai et al., 1992).

Interaction Studies in Ether and Ketone Functions

The interaction between oxygen lone-pair orbitals of ether and α,β-unsaturated ketone functions in derivatives of this compound has been studied using spectroscopic methods. These studies provide important insights into the electronic interactions within complex organic molecules (Karl Röser et al., 1990).

Synthesis of Backbone-Constrained γ-Amino Acid Analogues

Recent research has used 2-oxa-5-azabicyclo[2.2.1]heptane as a platform for synthesizing backbone-constrained γ-amino acid analogues. This synthesis pathway could lead to new drugs, including analogues of FDA-approved medications (Jean-Baptiste Garsi et al., 2022).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-oxabicyclo[2.2.1]heptan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-6-4-1-2-5(3-4)8-6/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIPIYIAXWNZCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286185 | |

| Record name | 2-oxabicyclo[2.2.1]heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5732-97-8 | |

| Record name | NSC44109 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxabicyclo[2.2.1]heptan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B3031545.png)